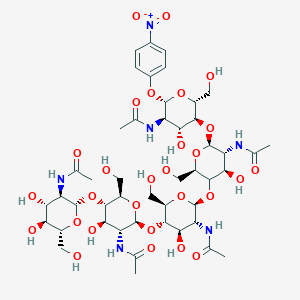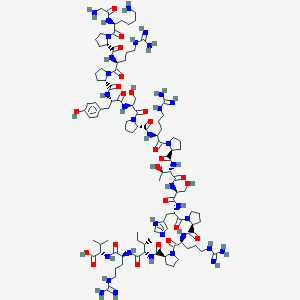
(2R)-2-(ethoxycarbonylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(ethoxycarbonylamino)propanoic acid, also known as N-carbobenzoxy-L-alanine, is a non-proteinogenic amino acid. It is a derivative of L-alanine, where the carboxyl group is protected by a benzyloxycarbonyl group. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Mechanism Of Action
The mechanism of action of (2R)-2-(ethoxycarbonylamino)propanoic acid is not fully understood. However, it is known to inhibit the activity of carboxypeptidases and aminopeptidases, which are enzymes involved in the breakdown of proteins. This inhibition leads to an accumulation of peptides and proteins, which can have various effects on biochemical and physiological processes.
Biochemical And Physiological Effects
The biochemical and physiological effects of (2R)-2-(ethoxycarbonylamino)propanoic acid are diverse and depend on the specific application. In the field of biochemistry, it is used as a substrate for enzymes and can affect the activity of these enzymes. In the field of medicinal chemistry, it has been studied for its potential anticancer and antiviral properties. It has also been shown to have anti-inflammatory effects and can modulate the immune response.
Advantages And Limitations For Lab Experiments
One of the main advantages of (2R)-2-(ethoxycarbonylamino)propanoic acid is its high purity. This makes it an ideal substrate for enzymatic reactions and peptide synthesis. However, its high cost can be a limitation for some experiments. Additionally, its potential toxicity and limited solubility can also be limitations for some applications.
Future Directions
There are several future directions for the study of (2R)-2-(ethoxycarbonylamino)propanoic acid. One area of interest is its potential as an anticancer and antiviral agent. Further studies are needed to determine its mechanism of action and efficacy in these applications. Additionally, its potential as a modulator of the immune response and anti-inflammatory agent should also be explored. Finally, its use as a building block for the synthesis of novel peptides and proteins should be further investigated.
Synthesis Methods
The synthesis of (2R)-2-(ethoxycarbonylamino)propanoic acid can be accomplished through several methods. One of the most commonly used methods is the reaction of (2R)-2-(ethoxycarbonylamino)propanoic acidxy-L-aspartic anhydride with ethanolamine in the presence of a catalyst such as triethylamine. This method yields a high purity product with a good yield.
Scientific Research Applications
(2R)-2-(ethoxycarbonylamino)propanoic acid has been extensively studied for its potential applications in various scientific fields. In the field of biochemistry, it is used as a substrate for enzymes such as carboxypeptidases and aminopeptidases. It is also used as a building block for the synthesis of peptides and proteins. In the field of medicinal chemistry, it has been used as a starting material for the synthesis of various pharmaceuticals. It has also been studied for its potential anticancer and antiviral properties.
properties
CAS RN |
148731-47-9 |
|---|---|
Product Name |
(2R)-2-(ethoxycarbonylamino)propanoic acid |
Molecular Formula |
C6H11NO4 |
Molecular Weight |
161.16 g/mol |
IUPAC Name |
(2R)-2-(ethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-3-11-6(10)7-4(2)5(8)9/h4H,3H2,1-2H3,(H,7,10)(H,8,9)/t4-/m1/s1 |
InChI Key |
JYQWKPMPTMJFCY-SCSAIBSYSA-N |
Isomeric SMILES |
CCOC(=O)N[C@H](C)C(=O)O |
SMILES |
CCOC(=O)NC(C)C(=O)O |
Canonical SMILES |
CCOC(=O)NC(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B118347.png)
![1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one](/img/structure/B118350.png)